molecular formula C12H8ClNO2S B1596093 4-Chloro-2-nitro-1-(phenylthio)benzene CAS No. 4548-56-5

4-Chloro-2-nitro-1-(phenylthio)benzene

Cat. No.: B1596093
CAS No.: 4548-56-5
M. Wt: 265.72 g/mol
InChI Key: GSQPMKQJTMHIFH-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-(phenylthio)benzene is an aromatic compound featuring a chlorine atom and a nitro group on the benzene ring, with a phenylthio substituent at the first position. Its structure grants it unique chemical properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene typically involves a multi-step process starting from simple benzene derivatives. A commonly used route includes the nitration of chlorobenzene followed by thiolation:

  • Nitration: Chlorobenzene reacts with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.

  • Thiolation: The resultant 4-chloro-2-nitrobenzene undergoes thiolation with thiophenol under basic conditions to attach the phenylthio group.

Industrial Production Methods: In industrial settings, these reactions are scaled up and optimized for higher yields and purity. Factors like temperature control, reaction time, and solvent choice play critical roles.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.

  • Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or peracids under controlled conditions.

  • Reduction: Hydrogen gas over a palladium catalyst or tin and hydrochloric acid.

  • Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

  • Oxidation: 4-Chloro-2-nitro-1-(phenylsulfinyl)benzene or 4-chloro-2-nitro-1-(phenylsulfonyl)benzene.

  • Reduction: 4-Chloro-2-amino-1-(phenylthio)benzene.

  • Substitution: Depending on the nucleophile, various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-2-nitro-1-(phenylthio)benzene finds applications in several fields:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

  • Biology: Investigated for its potential as a biochemical probe due to its reactivity.

  • Medicine: Studied for its potential pharmacological properties, particularly in the context of developing new therapeutic agents.

  • Industry: Employed in the manufacture of dyes, agrochemicals, and other specialized materials.

Mechanism of Action

The compound's effects are primarily exerted through its interactions at the molecular level:

  • Molecular Targets: It can interact with various enzymes and receptors, potentially inhibiting or modulating their activities.

  • Pathways Involved: The nitro group can participate in redox reactions, while the phenylthio group may enhance lipophilicity, influencing its distribution and interaction within biological systems.

Comparison with Similar Compounds

  • 4-Chloro-2-nitroaniline: Lacks the phenylthio group, resulting in different reactivity.

  • 4-Chloro-2-nitrophenol: The hydroxyl group introduces differing hydrogen bonding properties.

  • 4-Chloro-1-nitrobenzene: Simplest analog with just nitro and chloro substituents.

Uniqueness: 4-Chloro-2-nitro-1-(phenylthio)benzene's combination of chlorine, nitro, and phenylthio substituents provides a distinct set of chemical behaviors, making it particularly versatile in various chemical and biological contexts.

Hope this gives you a comprehensive understanding!

Properties

IUPAC Name

4-chloro-2-nitro-1-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQPMKQJTMHIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327465
Record name 4-chloro-2-nitro-1-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4548-56-5
Record name 4-chloro-2-nitro-1-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 10.0 g (91 mmol) of thiophenol in 170 mL of DMF is added 6.2 g (95 mmol) of KOH. When the KOH has dissolved, 17 g (91 mmol) of 2,5-dichloronitrobenzene is added. After stirring for 3 hours at 70° C. the solvent is removed in vacuo. The residue is partitioned between CHCl3 and N NaOH. The organic layer is washed with N NaOH, H2O, N HCl, H2O and is dried over NaSO4 anhydrous, filtered, and stripped. The product is crystallized from cyclohexane.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium hydroxide (6.15 g; 87%) was added to a stirred solution of thiophenol (10.0 g) in N,N-dimethylformamide (170 mL) at room temperature. When most of the potassium hydroxide appeared to have dissolved, 2,5-dichloronitrobenzene (17.4 g) was added, and the initially dark solution turned a bright yellow with some precipitate. The reaction was placed in an oil bath at 70° C. for three hours, and then evaporated in vacuo. The residue was partitioned between chloroform and 1 N NaOH and the layers were separated. The aqueous layer was extracted once more with chloroform. The chloroform solutions were combined, washed with 1 N NaOH, H2O, 1 N HCl, H2O and brine, dried over MgSO4, and evaporated in vacuo. The resulting oil was treated with cyclohexane, and the product crystallized. The crystalline product was collected by filtration, washed with hexane, and dried in vacuo at 56° C. to yield 13.73 g (57%) of yellow crystals. mp: 84°-86° C.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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